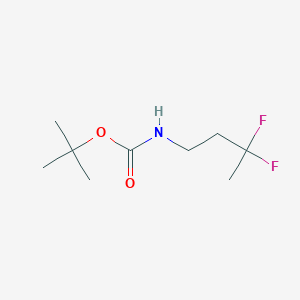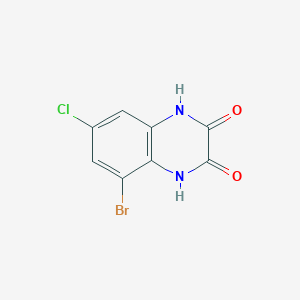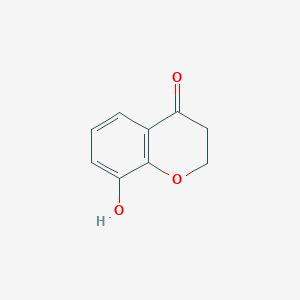
2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one
概要
説明
The compound “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is 148.1586 . Other physical and chemical properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .科学的研究の応用
Antiestrogen Properties
Research indicates that certain derivatives of 2,3-dihydro-4H-1-benzopyran-4-one have been synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities. Some derivatives were found to be effective as antiestrogens, suggesting potential applications in the field of endocrinology and cancer treatment (Saeed et al., 1990).
Phytochemistry and Plant Pathology
A study identified 2,3-dihydro-5-hydroxy-2-methyl-4H-1-benzopyran-4-one as a compound produced by Phialophora gregata, a soybean pathogen. This compound was found to inhibit callus formation in soybeans, demonstrating its significance in plant pathology and phytochemistry (Gray et al., 1999).
Synthesis Methods
Several studies focus on developing novel synthesis methods for various derivatives of 2,3-dihydro-4H-1-benzopyran-4-one. These methodologies are important for the production of these compounds for further research and potential applications in various fields, including medicinal chemistry and material science (Dauzonne & Grandjean, 1992).
Chemical Structure and Acid/Base Properties
A study explored the acid/base properties of flavonoids hydroxylated at positions 2 and 3, including 2,3-dihydroxy-4H-1-benzopyran-4-one. This research provides insight into the chemical behavior of these compounds, which is crucial for their potential application in various chemical processes (Alemán, 2000).
Antimicrobial Screening
Compounds derived from 2,3-dihydro-4H-1-benzopyran-4-one were screened for antimicrobial activity. However, the study found that these compounds did not show significant activity, providing valuable information for future research in antimicrobial drug development (Mulwad & Hegde, 2009).
Safety and Hazards
特性
IUPAC Name |
8-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRTZLJYANJCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456099 | |
| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one | |
CAS RN |
1843-90-9 | |
| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)
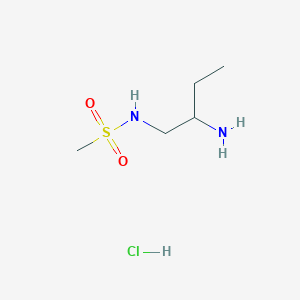
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)

![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)
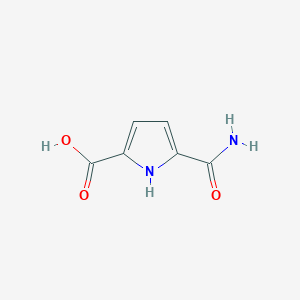
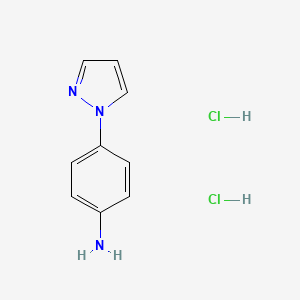
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)



